molecular formula C8H4F3NOS B6593958 5-Trifluoromethoxybenzothiazole CAS No. 876500-74-2

5-Trifluoromethoxybenzothiazole

Cat. No.: B6593958
CAS No.: 876500-74-2
M. Wt: 219.19 g/mol
InChI Key: KUZWMMJBAFVTFG-UHFFFAOYSA-N
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Description

5-Trifluoromethoxybenzothiazole is a useful research compound. Its molecular formula is C8H4F3NOS and its molecular weight is 219.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethoxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-5-1-2-7-6(3-5)12-4-14-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZWMMJBAFVTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Benzothiazole Scaffold: a Cornerstone in Medicinal Chemistry

The benzothiazole (B30560) core, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent heterocyclic system in the realm of medicinal chemistry. acs.orgacs.org This structural motif is not merely a passive framework but an active contributor to the biological activity of a vast array of compounds. acs.orgnih.gov The versatility of the benzothiazole scaffold allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to achieve desired therapeutic effects. researchgate.net

The significance of benzothiazoles is underscored by their presence in numerous compounds exhibiting a wide spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties. acs.orgnih.govpensoft.net For instance, the drug Riluzole (B1680632), which features a substituted 2-aminobenzothiazole (B30445) core, is used in the treatment of amyotrophic lateral sclerosis (ALS). The ability of the benzothiazole ring system to interact with various biological targets, from enzymes to receptors, has cemented its status as a "privileged scaffold" in the design and synthesis of novel therapeutic agents. nih.govresearchgate.net

Fluorinated Heterocycles: Enhancing Drug Like Properties

The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethoxy (-OCF3) group, into heterocyclic compounds is a well-established strategy in drug discovery for modulating molecular properties. mdpi.comnih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com

The trifluoromethoxy group, in particular, is often considered a "lipophilic electron-withdrawing group." Its incorporation can enhance membrane permeability and improve metabolic stability by blocking potential sites of oxidative metabolism. nih.gov This strategic use of fluorination is evident in the fact that a significant percentage of pharmaceuticals on the market contain fluorine. mdpi.comnih.gov The combination of a heterocyclic nucleus with fluorine-containing substituents often leads to compounds with superior pharmacokinetic and pharmacodynamic profiles. mdpi.comrsc.org

Specific Research Focus on 5 Trifluoromethoxybenzothiazole and Its Analogs

Classical and Contemporary Approaches to Benzothiazole Synthesis

The synthesis of the benzothiazole ring system is a well-established area of organic chemistry, with numerous methods developed over the years. These can be broadly categorized into cyclization reactions that form the heterocyclic ring and regioselective methods to introduce substituents at specific positions.

Cyclization Reactions for Benzothiazole Ring Formation

The formation of the benzothiazole ring typically involves the reaction of a 2-aminothiophenol (B119425) derivative with a suitable electrophile. This fundamental approach has been adapted and optimized using a variety of reagents and catalysts.

One of the most common methods is the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. researchgate.net This reaction is often facilitated by a dehydrating agent or carried out under high-temperature conditions. Polyphosphoric acid (PPA) is a frequently used medium for this cyclization, promoting the formation of the benzothiazole ring through condensation. acs.org

Another widely employed strategy is the reaction of 2-aminothiophenols with aldehydes. This can be achieved under oxidative conditions, often using a catalyst. For instance, iodine can catalyze the synthesis of 2-aroylbenzothiazoles and 2-arylbenzothiazoles from 2-aminobenzenethiols and acetophenones under metal-free conditions. organic-chemistry.org Similarly, a three-component reaction of nitroarenes, alcohols, and sulfur powder can yield 2-substituted benzothiazoles. organic-chemistry.org

The oxidative cyclization of N-arylthioureas is another key method for producing 2-aminobenzothiazoles. indexcopernicus.com This transformation can be achieved using various oxidizing agents, including bromine. indexcopernicus.com More contemporary methods utilize catalysts like copper, palladium, or nickel to facilitate the intramolecular C-S bond formation. indexcopernicus.comnih.gov For example, a BINAM–Cu(II) complex has been shown to be an efficient catalyst for the synthesis of benzothiazoles from N-(2-chlorophenyl) benzothioamides under mild conditions. indexcopernicus.com

Visible light has also been harnessed to mediate the formation of benzothiazoles from thiobenzanilides in the presence of a photosensitizer, offering a milder and more environmentally friendly approach. organic-chemistry.org

Table 1: Selected Cyclization Reactions for Benzothiazole Synthesis

Starting MaterialsReagents/CatalystProduct TypeReference
2-Aminothiophenol, Carboxylic AcidPolyphosphoric Acid (PPA)2-Substituted Benzothiazole acs.org
2-Aminothiophenol, AldehydeOxidizing Agent (e.g., Iodine)2-Substituted Benzothiazole organic-chemistry.org
N-ArylthioureaOxidizing Agent (e.g., Bromine)2-Aminobenzothiazole (B30445) indexcopernicus.com
N-(2-chlorophenyl) benzothioamideBINAM–Cu(II) complex, Cs2CO32-Substituted Benzothiazole indexcopernicus.com
ThiobenzanilideRiboflavin (photosensitizer), K2S2O82-Substituted Benzothiazole organic-chemistry.org

Regioselective Functionalization at the 5-Position

Introducing substituents at the 5-position of the benzothiazole ring is crucial for accessing compounds like this compound. This can be achieved either by starting with a pre-functionalized benzene (B151609) ring precursor or by direct functionalization of the benzothiazole core.

Direct C-H functionalization has emerged as a powerful tool for regioselective substitution. For the related 2,1,3-benzothiadiazole (B189464) (BTD) system, iridium-catalyzed C-H borylation has been shown to be highly regioselective for the C5 position. nih.govacs.org This selectivity is attributed to the inhibitory effect of the lone pair of electrons on the N3 nitrogen atom. nih.govacs.org The resulting 5-borylated intermediate is a versatile building block for further functionalization. nih.govacs.org While this specific example is for BTD, similar principles of directed C-H activation could potentially be applied to benzothiazoles.

Visible light-driven photoredox catalysis has also been utilized for the direct alkylation of 2,1,3-benzothiadiazole, showing good regioselectivity for the 4-position due to its electron-deficient character. acs.org This highlights the potential of modern synthetic methods to achieve site-specific modifications on the benzothiazole ring system.

In many synthetic routes, the desired substituent at the 5-position is incorporated into the aniline (B41778) precursor before the cyclization reaction to form the benzothiazole ring. indexcopernicus.commedicaljournalshouse.com This is a reliable and often more straightforward approach to ensure the correct regiochemistry.

Synthesis of the this compound Core Structure

The synthesis of the this compound core typically begins with a precursor that already contains the trifluoromethoxy group at the desired position on the aromatic ring. A common starting material would be 4-(trifluoromethoxy)aniline (B150132).

One established pathway involves the conversion of 4-(trifluoromethoxy)aniline into the corresponding thiourea (B124793) derivative. This is often achieved by reacting the aniline with a thiocyanating agent, such as potassium thiocyanate, in an acidic medium. indexcopernicus.com The resulting N-(4-(trifluoromethoxy)phenyl)thiourea can then undergo oxidative cyclization to form 2-amino-5-trifluoromethoxybenzothiazole. This cyclization is frequently carried out using bromine in a suitable solvent. indexcopernicus.com

An alternative approach involves the reaction of 2-amino-4-(trifluoromethoxy)thiophenol with a suitable one-carbon electrophile. However, the synthesis of the required 2-amino-4-(trifluoromethoxy)thiophenol can be challenging. Therefore, the cyclization of the corresponding thiourea is often the more practical route.

The well-known anticonvulsant drug Riluzole (B1680632) is chemically known as 6-trifluoromethoxy-2-aminobenzothiazole, highlighting the importance of this class of compounds in medicinal chemistry. nih.gov The synthesis of its 5-trifluoromethoxy isomer would follow analogous synthetic principles.

Derivatization Strategies of the this compound Scaffold

Once the this compound core, particularly the 2-amino derivative, is synthesized, it serves as a versatile platform for further derivatization to explore structure-activity relationships. Key strategies include the synthesis of amidine, guanidine, and thiourea derivatives, as well as N-alkylation and N-acylation reactions.

Synthesis of Amidine, Guanidine, and Thiourea Derivatives

Amidine Derivatives: The synthesis of amidine derivatives of benzothiazoles can be achieved through several routes. One common method involves the Pinner reaction, where a nitrile, such as 6-cyanobenzothiazole, is treated with an alcohol in the presence of an acid to form an imidate, which is then reacted with an amine to yield the amidine. acs.org For the this compound scaffold, this would require the corresponding 5-cyano derivative.

Guanidine Derivatives: Guanidinyl benzothiazole derivatives can be synthesized from the corresponding 2-aminobenzothiazole. benthamdirect.comeurekaselect.com A prevalent method involves the conversion of the 2-amino group into a thiourea, which is then reacted with an amine in the presence of a coupling agent like mercuric chloride (HgCl2) to form the guanidine. eurekaselect.combenthamdirect.com The presence of the guanidinyl group can enhance biological activity through hydrogen bonding interactions. benthamdirect.com

Thiourea Derivatives: Thiourea derivatives of 2-aminobenzothiazoles are readily prepared by reacting the 2-amino group with an isothiocyanate. mdpi.comnih.gov For example, reacting 2-amino-5-trifluoromethoxybenzothiazole with phenylisothiocyanate in refluxing ethanol (B145695) would yield the corresponding N-(5-(trifluoromethoxy)benzothiazol-2-yl)-N'-(phenyl)thiourea. mdpi.com These thiourea derivatives can serve as intermediates for the synthesis of other heterocyclic systems or be evaluated for their own biological activities. mdpi.comnih.gov Another method involves reacting 2-aminobenzothiazoles with carbon disulfide in an alkaline medium to form a dithiocarbamate (B8719985) intermediate, which is then reacted with dimethyl sulfate (B86663) and subsequently ammonolysis to yield the thiourea. researchgate.net

N-Alkylation and N-Acylation Approaches

N-Alkylation: The 2-aminobenzothiazole scaffold possesses both an exocyclic and an endocyclic nitrogen atom, both of which can potentially undergo alkylation. nih.gov Studies have shown that the reaction of 2-amino-1,3-benzothiazole with α-iodoketones occurs via N-alkylation of the endocyclic nitrogen atom, followed by intramolecular cyclization. mdpi.com Theoretical calculations suggest a preference for endocyclic N-alkylation. mdpi.com N-propargylation of Boc-protected 2-aminobenzothiazole has also been reported as a key step in the synthesis of more complex derivatives. nih.gov

N-Acylation: N-acylation is a common strategy for derivatizing 2-aminobenzothiazoles. This can be achieved through the reaction of the 2-amino group with acyl chlorides or carboxylic acids under appropriate coupling conditions. rsc.orgnih.gov For instance, a series of benzothiazole amide derivatives were synthesized via a nucleophilic acyl substitution reaction between 2-aminobenzothiazole and various cinnamic acid compounds. rsc.orgnih.gov N-acylbenzotriazoles are also effective neutral acylating agents for this purpose. organic-chemistry.org It's important to note that under certain conditions, acylation can occur on the endocyclic nitrogen, especially in the context of palladium-catalyzed reactions. acs.org

Table 2: Derivatization Reactions of the Benzothiazole Scaffold

Derivative TypeStarting MaterialKey ReagentsReference
AmidineCyanobenzothiazoleAlcohol, Acid, Amine (Pinner Reaction) acs.org
Guanidine2-Aminobenzothiazole-thioureaAmine, HgCl2 eurekaselect.combenthamdirect.com
Thiourea2-AminobenzothiazoleIsothiocyanate mdpi.com
N-Alkylation2-Aminobenzothiazoleα-Iodoketone mdpi.com
N-Acylation2-AminobenzothiazoleAcyl Chloride, NaHCO3 nih.gov

Schiff Base Formation and Condensation Reactions

The synthesis of Schiff bases from 2-amino-5-trifluoromethoxybenzothiazole represents a cornerstone of its derivatization. This classical condensation reaction involves the reaction of the primary amino group at the 2-position of the benzothiazole ring with a variety of carbonyl compounds, typically aldehydes and ketones. This reaction is generally acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of an azomethine or imine group (-N=CH-).

The general synthetic approach involves dissolving 2-amino-5-trifluoromethoxybenzothiazole and a selected aldehyde or ketone in a suitable solvent, such as ethanol or methanol. A catalytic amount of a protic acid, like glacial acetic acid, is often added to facilitate the reaction. The reaction mixture is then typically heated under reflux for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the Schiff base product often precipitates from the solution upon cooling and can be isolated by filtration and purified by recrystallization.

While specific examples for this compound are not abundantly detailed in publicly accessible literature, the synthetic routes for analogous substituted 2-aminobenzothiazoles are well-established and directly applicable. For instance, various benzothiazole Schiff bases have been synthesized by condensing different substituted 2-aminobenzothiazoles with a range of aromatic aldehydes. nih.govnih.gov These reactions demonstrate the versatility of the benzothiazole core in Schiff base formation.

Reactant 1Reactant 2Reaction ConditionsProduct Type
2-Amino-5-trifluoromethoxybenzothiazoleSubstituted Aldehyde/KetoneEthanol/Methanol, Catalytic Acid, RefluxSchiff Base

Table 1: Generalized Schiff Base Formation

Conjugation with Other Biologically Active Moieties

The conjugation of the this compound scaffold with other known biologically active molecules is a strategic approach to develop hybrid compounds with potentially enhanced or novel therapeutic properties. This strategy aims to combine the pharmacophoric features of the benzothiazole derivative with those of another bioactive agent, potentially leading to synergistic effects, improved targeting, or altered pharmacokinetic profiles.

The synthetic methods for these conjugations are diverse and depend on the functional groups present on both the benzothiazole core and the molecule to be conjugated. Common conjugation strategies include amide bond formation, esterification, and nucleophilic substitution reactions.

For example, if the this compound derivative possesses a carboxylic acid group, it can be activated and coupled with an amino group on another bioactive molecule to form a stable amide linkage. Conversely, an amino-functionalized this compound can be acylated by a carboxylic acid-containing drug.

This compound DerivativeBioactive MoietyLinkage TypePotential Application
Carboxylic acid functionalizedAmine-containing drugAmideTargeted Drug Delivery
Amine functionalizedCarboxylic acid-containing drugAmideSynergistic Therapy
Halogenated derivativePhenolic drugEtherProdrug Development

Table 2: Potential Conjugation Strategies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, researchers can piece together the precise arrangement of atoms.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the protons in the molecule. In a typical spectrum recorded in a deuterated solvent like DMSO-d6, the aromatic protons of the benzothiazole ring system exhibit characteristic signals. For a related compound, 2-amino-5-trifluoromethoxybenzothiazole, the aromatic protons appear in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the trifluoromethoxy group and the heterocyclic thiazole (B1198619) ring.

Table 1: Representative ¹H NMR Spectral Data for Benzothiazole Derivatives

Compound Solvent Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
2-hydrazobenothiazol derivative DMSO-d6 7.24-7.77 m - Aromatic H
5-trifluoromethylbenzimidazole Not specified Not specified Not specified Not specified Aromatic H

Note: 'm' denotes a multiplet. Data is illustrative and based on related structures.

Carbon-13 NMR (¹³C NMR) Spectral Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The carbon atoms of the benzothiazole core, the trifluoromethoxy group, and any substituents will each produce a distinct signal. The electron-withdrawing trifluoromethoxy group is expected to significantly influence the chemical shifts of the aromatic carbons, particularly the carbon to which it is attached (C5) and the adjacent carbons.

For instance, in a study of benzazoles, the chemical shifts of the carbon atoms in the benzene ring (C4, C5, C6, C7) and the thiazole ring (C2) were found to be sensitive to the nature and position of substituents. nih.govresearchgate.net The carbon of the CF3 group would also exhibit a characteristic signal, often appearing as a quartet due to coupling with the three fluorine atoms.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Expected Chemical Shift (δ) ppm
C2 (thiazole ring) 150-165
C4 (benzene ring) 110-125
C5 (benzene ring) 140-150 (directly attached to OCF3)
C6 (benzene ring) 115-130
C7 (benzene ring) 120-135
C8 (bridgehead) 130-145
C9 (bridgehead) 145-160
CF3 115-125 (quartet)

Note: These are estimated ranges based on general principles and data for related structures.

Multi-dimensional NMR Techniques for Elucidation

For complex molecules or to resolve ambiguities in one-dimensional spectra, multi-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. semanticscholar.org HMQC correlates proton signals with the carbon atoms to which they are directly attached, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). These techniques would be invaluable in definitively assigning all the proton and carbon signals for this compound, confirming the connectivity of the trifluoromethoxy group to the C5 position of the benzothiazole ring system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.publibretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include:

C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹ are characteristic of the trifluoromethyl group.

C-O stretching: The C-O bond of the trifluoromethoxy group will likely show a strong absorption band around 1200-1250 cm⁻¹.

Aromatic C=C stretching: The benzene and thiazole rings will exhibit several absorption bands in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz

C=N stretching: The C=N bond within the thiazole ring will have a characteristic absorption, often in the 1600-1650 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Intensity
Trifluoromethoxy C-F stretch 1100-1300 Strong
Trifluoromethoxy C-O stretch 1200-1250 Strong
Aromatic Rings C=C stretch 1400-1600 Medium to Weak
Aromatic Rings C-H stretch >3000 Medium
Thiazole Ring C=N stretch 1600-1650 Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated.

The ESI-mass spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy, a key step in its characterization. rsc.org Fragmentation of the parent ion can also occur, providing further structural clues. For example, the loss of the trifluoromethoxy group or cleavage of the thiazole ring could lead to observable fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the purity assessment and impurity profiling of synthetic compounds like this compound. This powerful hybrid method combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection provided by mass spectrometry.

In the analysis of this compound, an appropriate reversed-phase HPLC method would be developed to separate the main compound from any potential impurities. nih.gov These impurities could include unreacted starting materials, intermediates from the synthesis process, by-products, or degradation products formed during storage. The liquid chromatograph separates these components based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. nih.gov

As the separated components elute from the chromatography column, they are introduced into the mass spectrometer. The mass detector provides mass-to-charge (m/z) ratio information for the parent compound and any co-eluting substances, allowing for unambiguous identification. This is critical for confirming the identity of the synthesized compound and for characterizing unknown impurities. nih.govnih.gov The high sensitivity of MS detection enables the quantification of impurities even at trace levels, which is essential for meeting the stringent purity requirements of pharmaceutical and materials research. waters.com The development of such stability-indicating methods is crucial for quality control in the pharmaceutical industry. nih.gov

Below is a representative table illustrating the type of data obtained from an LC-MS analysis for purity profiling.

Component Retention Time (min) Observed m/z [M+H]⁺ Identity
Impurity A3.2154.05Starting Material
This compound5.8220.01Main Compound
Impurity B7.1236.01Oxidation By-product

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together in a solid state. thepharmajournal.com For a compound like this compound, obtaining a suitable single crystal allows for the elucidation of its exact molecular geometry, including bond lengths, bond angles, and conformational details.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as derivatives of benzisothiazolinones, provides insight into the data that can be obtained. nih.gov For instance, in the structural analysis of a related compound, XRD revealed a nearly planar nine-membered heterobicyclic system. nih.gov The analysis also details intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing. nih.govnih.gov This information is fundamental to understanding the material's physical properties and is crucial in fields like drug design and materials science.

The data generated from a single-crystal XRD experiment is comprehensive, as shown in the representative table below, which is based on data for a related benzisothiazole derivative. nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.1234 (5)
b (Å) 15.6789 (8)
c (Å) 9.8765 (4)
α (°) 90
β (°) 105.45 (2)
γ (°) 90
Volume (ų) 1515.0 (1)
Z (molecules/unit cell) 4

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) is particularly vital for assessing the thermal stability of a compound like this compound. netzsch.com TGA measures the change in a sample's mass over time as it is heated at a controlled rate.

A TGA experiment provides a curve showing mass loss as a function of temperature. From this curve, key information can be extracted, such as the onset temperature of decomposition, which indicates the beginning of thermal instability. The derivative of the TGA curve (the DTG curve) shows the temperature at which the rate of mass loss is maximal. netzsch.com This analysis is critical for establishing safe handling and storage temperatures and for predicting the thermal behavior of the material during processing. For pharmaceutical compounds, TGA can help differentiate between the loss of volatile components like water or solvents and the actual decomposition of the drug substance. netzsch.comnih.gov

The following table illustrates typical data that would be obtained from a TGA analysis of a stable organic compound like this compound, showing its decomposition profile.

Parameter Value
Heating Rate 10 °C/min
Atmosphere Nitrogen
Onset of Decomposition (T_onset) 250 °C
Temperature of Max. Decomposition Rate (T_peak) 275 °C
Total Mass Loss 65%
Final Residue at 600 °C 5%

Computational and Theoretical Investigations of 5 Trifluoromethoxybenzothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules like 5-Trifluoromethoxybenzothiazole. These calculations provide a detailed understanding of the molecule's stability, electronic distribution, and reactivity.

By optimizing the molecular geometry at a specific level of theory, such as B3LYP/6-31G(d,p), researchers can determine the most stable three-dimensional structure. From this optimized geometry, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com For instance, studies on substituted benzothiazoles have shown that the presence of electron-withdrawing groups like a trifluoromethyl (CF3) group can lower the HOMO-LUMO energy gap compared to unsubstituted benzothiazoles, indicating increased reactivity. mdpi.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors provide a numerical basis for understanding how the molecule will interact in a chemical or biological system.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Symbol Formula Significance
Ionization Potential I -EHOMO Energy required to remove an electron.
Electron Affinity A -ELUMO Energy released when an electron is added.
Chemical Hardness η (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness σ 1 / η Reciprocal of hardness, indicates reactivity.
Electronegativity χ (I + A) / 2 Power to attract electrons.
Electronic Chemical Potential µ -(I + A) / 2 Escaping tendency of electrons.

This table outlines key reactivity descriptors that can be calculated from quantum chemical methods to predict the chemical behavior of this compound.

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution across the molecule. mdpi.comresearchgate.net These maps reveal electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, which are crucial for identifying potential sites for electrophilic and nucleophilic attacks, respectively. Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge delocalization and the strength of intramolecular interactions, such as hydrogen bonds. researchgate.net

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). This method is instrumental in identifying potential biological targets and understanding the mechanism of action. nih.govbiointerfaceresearch.com

A primary goal of molecular docking is to estimate the binding affinity between a ligand and a protein target. This affinity is often expressed as a binding energy score (e.g., in kcal/mol) or as an inhibition constant (Ki). nih.gov For example, in a study of 5-trifluoromethoxy-2-indolinones, which share the trifluoromethoxy functional group, specific derivatives were identified as potent inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with Ki values in the sub-micromolar range. nih.gov Compound 6g in that study was the most potent inhibitor against both AChE (Ki = 0.35 μM) and BuChE (Ki = 0.53 μM). nih.gov Such quantitative predictions are vital for ranking potential drug candidates and prioritizing them for further investigation. Docking studies on other benzothiazole (B30560) derivatives have also successfully identified compounds with high affinity toward bacterial protein targets. mdpi.com

Beyond simply predicting affinity, molecular docking provides a detailed, three-dimensional model of the ligand within the protein's active site. nih.gov This allows for a thorough analysis of the specific intermolecular interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: Crucial for specificity and stability.

Hydrophobic Interactions: Often a major driving force for binding.

Pi-Pi Stacking: Interactions between aromatic rings.

Van der Waals Forces: General attractive or repulsive forces.

For instance, docking studies on inhibitors of the p56lck enzyme revealed binding patterns involving key regions like the hinge region and allosteric sites. biointerfaceresearch.com Similarly, investigations into cholinesterase inhibitors based on the 5-trifluoromethoxy-2-indolinone scaffold analyzed the specific binding interactions within the enzyme's active site to explain the observed inhibitory activity. nih.gov Understanding these binding modes is essential for structure-based drug design, where a molecule can be modified to enhance its interactions with the target, thereby improving its potency and selectivity.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. nih.govnih.gov MD simulations are used to assess the stability of the predicted binding pose from docking and to explore the conformational landscape of the ligand and the protein. nih.govnih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD trajectory over the simulation time (e.g., 100 nanoseconds) suggests that the ligand-protein complex has reached equilibrium and is stable. nih.govajchem-a.com Another parameter, the Root Mean Square Fluctuation (RMSF), indicates the flexibility of individual amino acid residues in the protein, highlighting which parts of the protein interact most dynamically with the ligand. nih.gov Other analyses, such as the Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA), provide further insights into the compactness and stability of the complex. nih.gov Conformational analysis can also be performed on the ligand alone to understand its flexibility and the energy barriers between different rotational conformers, as has been done for other benzothiazole derivatives. mdpi.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to analyze large datasets of chemical compounds. nih.gov In the context of this compound, this can involve creating libraries of virtual derivatives and predicting their activities. A key tool in this field is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov

QSAR is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov The process involves calculating a set of molecular descriptors (physicochemical properties, electronic properties, topological indices, etc.) for a series of related molecules with known activities. Then, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates these descriptors with the activity. nih.govresearchgate.net

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

Before a compound can be considered a viable drug candidate, it must possess favorable ADME properties. In silico tools are widely used in the early stages of drug discovery to predict these properties, filtering out compounds that are likely to fail later in development. nih.govijpsnonline.com

For this compound and its derivatives, various ADME parameters can be computationally estimated. Studies on related benzothiazole and benzimidazole (B57391) structures have shown that these compounds can exhibit good drug-likeness properties. nih.govnih.gov Key predicted parameters often include:

Lipinski's Rule of Five: A set of criteria (molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) that helps evaluate if a compound is likely to have good oral bioavailability. Many benzothiazole derivatives have been shown to comply with this rule. nih.govnih.gov

Gastrointestinal (GI) Absorption: Predictions indicate whether a compound is likely to be well-absorbed from the gut. High GI absorption has been predicted for numerous benzothiazole compounds. nih.govresearchgate.net

Blood-Brain Barrier (BBB) Permeation: The BOILED-Egg model is a common graphical method used to predict a molecule's ability to passively permeate the GI tract and the BBB. mdpi.com

Metabolism: Prediction of interactions with key metabolic enzymes, such as Cytochrome P450 (CYP) isozymes, is crucial to foresee potential drug-drug interactions. researchgate.net

Solubility and Bioavailability: Tools like the bioavailability radar provide a visual representation of a molecule's drug-likeness based on multiple physicochemical properties. mdpi.com

Table 2: Representative In Silico ADME Predictions for Benzothiazole-based Compounds

Compound Type Property Predicted Finding Reference
2-hydroxy benzothiazole derivatives Drug-likeness All compounds complied with Lipinski's Rule of Five. nih.gov
2-hydroxy benzothiazole derivatives Bioavailability All compounds followed Veber's rule, indicating good bioavailability. nih.gov
Benzothiazole derivatives GI Absorption Predicted to have high gastrointestinal absorption. nih.gov
Benzothiazole amide ILs Absorption A lead compound showed good in silico absorption (81.75%). researchgate.net

This table presents examples of ADME predictions from studies on related benzothiazole and benzimidazole structures, illustrating the types of parameters evaluated for compounds like this compound.

In Silico Assessment of Lipinski's Rule of Five Compliance

The evaluation of a compound's potential as an orally bioavailable drug is a critical step in the early phases of drug discovery. Lipinski's Rule of Five provides a set of guidelines to assess the druglikeness of a chemical compound based on its physicochemical properties. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a LogP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. An in silico analysis of this compound against these parameters offers valuable insights into its potential pharmacokinetic profile.

For the purpose of this analysis, the predicted physicochemical properties for this compound are estimated based on its molecular structure. The molecular formula for this compound is C₈H₄F₃NOS. This gives it a molecular weight of approximately 219.18 g/mol , which is well within the guideline of less than 500 Da.

The lipophilicity, or LogP value, is a measure of a compound's partitioning between an oily and an aqueous phase. For the analogue 2-Amino-6-(trifluoromethoxy)benzothiazole, a calculated LogP (cLogP) is reported to be 2.994. The absence of the polar amino group in this compound would likely result in a slightly higher, yet still compliant, LogP value, comfortably under the maximum of 5.

Hydrogen bond donors are typically hydroxyl or amine groups, while hydrogen bond acceptors include oxygen and nitrogen atoms. In the structure of this compound, there are no hydrogen atoms attached to electronegative atoms, thus the number of hydrogen bond donors is 0. The number of hydrogen bond acceptors can be estimated by counting the nitrogen and oxygen atoms. The structure contains one nitrogen atom and one oxygen atom in the trifluoromethoxy group, resulting in a total of 2 hydrogen bond acceptors.

The table below summarizes the estimated Lipinski's Rule of Five parameters for this compound.

Lipinski's Rule ParameterGuidelineEstimated Value for this compoundCompliance
Molecular Weight< 500 Da~219.18 g/mol Yes
LogP (Octanol-Water Partition Coefficient)≤ 5< 5Yes
Hydrogen Bond Donors≤ 50Yes
Hydrogen Bond Acceptors≤ 102Yes

Based on this in silico assessment, this compound is predicted to be fully compliant with Lipinski's Rule of Five. With zero violations, the compound exhibits physicochemical properties that are favorable for oral bioavailability. This theoretical analysis suggests that the molecule possesses a promising foundation for further investigation as a potential therapeutic agent.

In Vitro Biological Activities and Mechanistic Studies

Neurobiological Activity Investigations

Research into the neuroprotective effects of trifluoromethoxy-substituted benzothiazoles has largely centered on 2-amino-6-(trifluoromethoxy)benzothiazole , a structural isomer of the titular compound, known clinically as riluzole (B1680632). mdpi.com This agent is a first-in-class drug approved for the treatment of amyotrophic lateral sclerosis (ALS) and serves as a critical reference for the neurobiological potential of this class of compounds. mdpi.com The following sections detail the mechanistic studies, primarily of riluzole, which illuminate the potential activities of its 5-trifluoromethoxy isomer, for which specific data is not extensively available in current literature.

Attenuation of Neuronal Injury in Ischemia/Reperfusion Models

In vitro models of cerebral ischemia, such as oxygen-glucose deprivation (OGD), are used to study the mechanisms of neuronal cell death and to identify neuroprotective compounds. csic.es Studies on various therapeutic agents show that they can protect neurons by mitigating the downstream effects of the ischemic cascade, such as excitotoxicity and apoptosis. csic.esnih.gov While direct studies on 5-trifluoromethoxybenzothiazole are lacking, the neuroprotective profile of its isomer, riluzole, is well-documented. Riluzole's ability to prevent neuronal damage is linked to its modulation of several pathways implicated in ischemic injury, including the inhibition of glutamate (B1630785) release. nih.gov Novel thiazole (B1198619) sulfonamides have also shown promise in protecting human neuronal cells from damage induced by neurotoxins like 6-hydroxydopamine, a model for Parkinson's disease, by improving cell viability, reducing the leakage of lactate (B86563) dehydrogenase (LDH), and preventing mitochondrial dysfunction. nih.gov

Modulation of Ion Channels (e.g., Voltage-Dependent Na+ and Ca2+ Currents)

The modulation of voltage-gated ion channels is a key mechanism for controlling neuronal excitability. nih.gov The neuroprotective effects of riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) are attributed in part to its ability to block persistent voltage-dependent sodium channels. This action stabilizes the inactive state of the channel, thereby reducing hyperexcitability.

Furthermore, riluzole and its analogs can influence voltage-dependent calcium channels. nih.govuss.cl The influx of calcium is a critical trigger for neurotransmitter release and intracellular signaling cascades that can lead to cell death under pathological conditions. uss.cl Some neuroprotective compounds exert their effects by directly inhibiting N- and P/Q-type calcium channels, which are crucial for glutamate exocytosis from presynaptic terminals. mdpi.com The ability of benzothiazole (B30560) structures to modulate these channels represents a significant area of therapeutic interest for neurological disorders. nih.gov

Neuroprotective Mechanisms (e.g., Glutamate Release Inhibition)

Excessive release of the excitatory neurotransmitter glutamate is a central mechanism of neuronal damage in acute brain injury and chronic neurodegenerative diseases. mdpi.comnih.gov Therefore, inhibiting glutamate release is a primary strategy for neuroprotection. mdpi.com The anticonvulsant and neuroprotective properties of riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) are strongly linked to its ability to inhibit glutamate release. nih.govnih.gov This effect is believed to be a downstream consequence of its blockade of voltage-gated sodium channels, which in turn reduces calcium influx through voltage-gated calcium channels, a necessary step for vesicular release of glutamate. mdpi.com Studies on other compounds have confirmed that inhibition of glutamate release is a viable neuroprotective strategy in both in vitro and in vivo models of ischemia. nih.govnih.gov The benzothiadiazide class of molecules has also been shown to potently modulate glutamate receptor activity, further highlighting the importance of this system as a target for therapeutic intervention. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine. mdpi.comresearchgate.net The benzothiazole scaffold has been used to design potent inhibitors of both enzymes. mdpi.com While specific data for this compound is not available, studies on other benzothiazole derivatives demonstrate their potential in this area. For instance, a series of benzothiazolone derivatives were found to inhibit BChE more effectively than AChE, with some compounds showing inhibitory concentrations (IC₅₀) in the low micromolar range. mdpi.com Dual inhibitors that target both enzymes are of particular interest for potentially broader efficacy in Alzheimer's disease. nih.govnih.gov The inhibitory potency is highly dependent on the specific substitution patterns on the benzothiazole ring. mdpi.commdpi.com

Table 1: Examples of Cholinesterase Inhibition by Benzothiazole Derivatives

This table presents data for various benzothiazole derivatives to illustrate the potential activity of this chemical class. Data for this compound is not currently available in the cited literature.

Click to view interactive data
Compound ID Substitution Pattern Target Enzyme IC₅₀ (µM) Source
M13 Benzothiazolone derivative BChE 1.21 mdpi.com
M13 Benzothiazolone derivative AChE 5.03 mdpi.com
M2 Benzothiazolone derivative BChE 1.38 mdpi.com
15b Dimethylbenzimidazolinone derivative AChE 0.39 researchgate.net

Inhibition of Amyloid Beta (Aβ) Aggregation

The aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease. uss.clnih.gov Consequently, developing small molecules that can inhibit this aggregation process is a major therapeutic goal. nih.govnih.gov Benzothiazole-based structures have been investigated for this purpose. researchgate.net For example, certain derivatives are designed to mimic the structure of Thioflavin T, a dye that binds to amyloid fibrils, allowing them to interfere with the aggregation process. researchgate.net While specific studies on this compound are absent from the literature, other fluorinated compounds have been shown to inhibit the rate of Aβ aggregation and protect cells from its toxicity. uss.cl The search for effective Aβ aggregation inhibitors is an active area of research, with several peptide-based and small-molecule candidates under investigation. nih.govnih.gov

Antimicrobial Activity Studies

The benzothiazole ring is a core component of many compounds with significant antimicrobial properties. nih.gov Derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. researchgate.netmdpi.com The antimicrobial action can stem from various mechanisms, including the inhibition of essential enzymes like DNA gyrase. nih.gov

Research has shown that substitutions at the 2, 5, and 6-positions of the benzothiazole moiety are critical for modulating biological activity. nih.gov For example, studies on 2-amino-5-chlorobenzothiazole (B1265905) derivatives demonstrated that further chemical modifications could produce compounds with notable antifungal activity against Candida glabrata and Aspergillus niger. researchgate.net Another study highlighted that the presence of a chloro group at the 5-position of the benzothiazole ring increased antibacterial activity. nih.gov While specific data on the antimicrobial effects of the 5-trifluoromethoxy substitution is not detailed in the available literature, the established importance of substitutions at this position suggests it would significantly influence the compound's antimicrobial profile. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 6-trifluoromethoxybenzothiazole have been synthesized and evaluated for their antibacterial capabilities. In one study, thiazolidinone derivatives were tested for their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). One of the most active compounds, designated as 18 , which features the 6-trifluoromethoxy-benzothiazole moiety, demonstrated significant activity against the Gram-negative bacterium Pseudomonas aeruginosa, with an MIC of 0.10 mg/mL and an MBC of 0.12 mg/mL. This activity was noted as being nearly equivalent to the standard drug streptomycin (B1217042) and superior to ampicillin (B1664943) against a resistant strain of P. aeruginosa.

Further modifications to this class of compounds indicated that replacing the 6-OCF3 (trifluoromethoxy) group with a 6-Cl (chloro) group enhanced antibacterial activity against several strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and resistant Escherichia coli.

Table 1: Antibacterial Activity of a 6-Trifluoromethoxybenzothiazole Derivative (Compound 18)

Bacterium Strain Type MIC (mg/mL) MBC (mg/mL)
P. aeruginosa Standard 0.10 0.12
P. aeruginosa Resistant 0.06 0.12

Antifungal and Antidermatophyte Potency

The antifungal potential of benzothiazole derivatives has been explored, with specific compounds showing notable efficacy. In a study evaluating a library of benzothiazole derivatives, a compound identified as 10a exhibited a good profile in inhibiting the growth of Candida albicans and various dermatophytes. Dermatophytes are a group of fungi that commonly cause skin, hair, and nail infections. The study highlighted that compound 10a was among the best-performing compounds in terms of growth inhibition against these fungal strains, suggesting its potential as a candidate for developing new skin-protective agents.

Antitubercular Potential

The benzothiazole scaffold is a subject of interest in the search for new antitubercular agents. sid.ir Research into structure-activity relationships has indicated that substitutions on the benzothiazole ring significantly influence its activity against Mycobacterium tuberculosis. Specifically, electron-withdrawing groups, such as the trifluoromethoxy substituent at the 6-position, are suggested to enhance antitubercular activity. This is thought to be due to an improvement in the electron-deficient character of the molecule, which may enhance binding to its target. While general studies point to the potential of this class of compounds, specific MIC values for this compound against M. tuberculosis H37Rv were not detailed in the reviewed literature. However, the known antitubercular drug Riluzole (2-amino-6-trifluoromethoxybenzothiazole) underscores the importance of this scaffold. jchemrev.comresearchgate.net

Antiproliferative and Anticancer Activity Assessments

In Vitro Cytotoxicity Against Cancer Cell Lines

The compound 2-amino-6-trifluoromethoxybenzothiazole, also known as Riluzole, has been investigated for its effects beyond its primary use. Preclinical studies have shown that Riluzole can block the growth of melanoma cells that express the metabotropic glutamate receptor 1 (GRM1). nih.gov Research demonstrated that melanoma cell lines engineered to have enhanced GRM1 expression were more sensitive to Riluzole compared to control cells. aacrjournals.org While specific IC50 values against a broad panel of cell lines like A549, MCF-7, or HeLa are not extensively detailed for the parent compound itself in the provided sources, the activity of Riluzole in melanoma models highlights the cytotoxic potential of the trifluoromethoxybenzothiazole core structure.

Mechanisms of Action (e.g., Apoptosis Induction, Cell Adhesion and Migration)

The anticancer effects of Riluzole (2-amino-6-trifluoromethoxybenzothiazole) in melanoma are linked to specific cellular mechanisms. Preclinical studies have shown that Riluzole disrupts the glutamatergic pathway in GRM1-positive melanoma cells. nih.gov This disruption leads to a G2/M phase cell cycle arrest, which is subsequently followed by apoptosis, or programmed cell death. nih.govaacrjournals.org Further investigation into the mechanism revealed that Riluzole treatment reduces the number of viable cells by increasing the population of apoptotic cells. aacrjournals.org Additionally, Riluzole has been shown to decrease the phosphorylation levels of AKT, a key protein in a signaling pathway (PI3K/AKT) that is often hyperactivated in melanoma and promotes cell survival and transformation. nih.gov

Antioxidant Capacity Evaluation

Benzothiazole derivatives have been recognized for their antioxidant properties. In a study assessing various derivatives for multifunctional activity, a compound designated 10a not only showed antifungal properties but also demonstrated good antioxidant capacity. Another study synthesized novel flavones substituted with a benzothiazole group and evaluated their antioxidant potency through various assays. The results indicated that all tested compounds acted as scavengers of free radicals. Notably, the compounds that incorporated a benzothiazole group were found to be more effective antioxidants than related compounds without it.

Direct Reactive Oxygen Species (ROS) Scavenging Activity

The capacity of trifluoromethoxy-substituted benzothiazoles to counteract oxidative stress has been a subject of scientific investigation. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them, is implicated in numerous disease pathologies. The compound 2-amino-6-trifluoromethoxybenzothiazole (Riluzole) has demonstrated notable antioxidant properties.

Research has shown that Riluzole can inhibit oxidative stress processes. nih.gov One key mechanism is its ability to trigger the synthesis of glutathione (B108866) (GSH), a crucial endogenous antioxidant that scavenges ROS. nih.gov In studies exposing rat cerebral cortex cells to the toxin methylmercury (B97897) (MeHg), which induces oxidative stress, pre-treatment with Riluzole led to a significant reduction in intracellular ROS levels. nih.gov Specifically, while MeHg exposure increased ROS levels by over three-fold, Riluzole treatment reduced this production by 56.06%. nih.gov Further research into riluzole-rasagiline hybrids also noted that the riluzole scaffold is endowed with direct ROS scavenging activity. acs.org

Compound/TreatmentModel SystemKey FindingReference
2-amino-6-trifluoromethoxybenzothiazole (Riluzole)Rat Cerebral Cortex Cells (with Methylmercury-induced stress)Reduced ROS production by 56.06% compared to the toxin-exposed group. nih.gov
2-amino-6-trifluoromethoxybenzothiazole (Riluzole)Lymphoblast-derived cell lines (with Menadione-induced stress)Showed antioxidant properties and cell viability protection. acs.org

Anti-Inflammatory Modulatory Effects

The benzothiazole nucleus is a key feature in many compounds developed for their anti-inflammatory properties. nih.govnih.gov The anti-inflammatory effects of 2-amino-6-trifluoromethoxybenzothiazole (Riluzole) and its derivatives are well-documented, pointing to their ability to modulate key inflammatory pathways.

Studies have shown that Riluzole can suppress pronounced inflammatory responses following acute spinal cord injury. nih.gov This effect is associated with its ability to influence the polarization of microglia and macrophages, which are key immune cells in the central nervous system. Riluzole treatment was found to upregulate M2 macrophage markers (associated with anti-inflammatory responses) and downregulate M1 markers (associated with pro-inflammatory responses). nih.gov

Furthermore, in vivo and in vitro research on Schiff bases derived from the 2-amino-6-trifluoromethoxybenzothiazole skeleton demonstrated a significant reduction in the expression of crucial inflammatory mediators. researchgate.net These include cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-kB). researchgate.net Combination treatments including Riluzole have also been shown to effectively reduce levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), TNF-α, and Interleukin-6 (IL-6). nih.gov

Inflammatory MediatorEffect of Riluzole / DerivativeModel SystemReference
Pro-Inflammatory Cytokines
TNF-αDownregulation/Reduced ExpressionScopolamine-induced neuronal damage; hSOD1G93A mice researchgate.netnih.gov
IL-1βDownregulation/Reduced ExpressionhSOD1G93A mice nih.gov
IL-6Downregulation/Reduced ExpressionhSOD1G93A mice nih.gov
Inflammatory Enzymes & Transcription Factors
COX-2Reduced ExpressionScopolamine-induced neuronal damage researchgate.net
NF-kBReduced ExpressionScopolamine-induced neuronal damage researchgate.net
iNOS (M1 Marker)Fewer iNOS+ cellsRat Spinal Cord Injury nih.gov
Anti-Inflammatory Markers
CD206 (M2 Marker)More CD206+ cellsRat Spinal Cord Injury nih.gov

Other Investigated Biological Activities

Antinociceptive Activity

Antinociceptive activity, the action of blocking the detection of painful stimuli, has been observed with trifluoromethoxy-substituted benzothiazoles. Riluzole (2-amino-6-trifluoromethoxybenzothiazole) has shown valid antinociceptive properties in various neuropathic pain models. nih.gov

In rat models of neuropathic spinal cord injury pain, a single systemic dose of Riluzole was shown to reverse cutaneous hypersensitivity. nih.gov The mechanism appears to have a predominant supraspinal (brain-level) component of action. nih.gov Further studies have confirmed that Riluzole can induce antinociception and immobility in response to noxious stimuli in mice, an effect linked to its primary mechanism of inhibiting glutamate release in the central nervous system. nih.gov

More recently, research into diabetic neuropathic pain (DNP) in rats demonstrated that continuous administration of Riluzole can alleviate pain-like behaviors induced by both thermal and mechanical stimuli. nih.gov This therapeutic effect was associated with the downregulation of the HCN2 ion channel in dorsal root ganglion neurons. nih.gov

Antidepressant-Like Effects

The glutamatergic system has been increasingly implicated in the pathophysiology of depression, leading to investigations into glutamate-modulating agents like Riluzole for their antidepressant potential. nih.govpsychiatryonline.org Several clinical studies have provided preliminary evidence for the efficacy of Riluzole in patients with treatment-resistant major depression. psychiatryonline.orgnih.gov

In an open-label study, Riluzole monotherapy was associated with significant antidepressant effects in patients with treatment-resistant depression, with response rates comparable to other antidepressants used in this population. psychiatryonline.org Another study found that using Riluzole to augment an ongoing antidepressant regimen produced significant antidepressant and anxiolytic (anti-anxiety) effects in patients who had not responded to other treatments. nih.gov The antidepressant-like effects are thought to stem from Riluzole's ability to modulate glutamatergic neurotransmission and potentially enhance neurotrophic factors. nih.govkarger.com

Study TypePopulationKey FindingReference
Open-Label Monotherapy19 patients with treatment-resistant major depressionSignificant improvement in depression scores during weeks 3-6. psychiatryonline.org
Open-Label Augmentation10 patients with treatment-resistant depression on existing medicationSignificant decline in depression (HDRS) and anxiety (HARS) scores. nih.gov
Open-Label AugmentationPatients with treatment-resistant bipolar depressionAugmentation with Riluzole resulted in significantly improved depressive symptoms. nih.gov

Antiviral Activity Research

The benzothiazole scaffold is a component of various compounds explored for antiviral activity. nih.gov Recent research has specifically identified 2-amino-6-trifluoromethoxybenzothiazole (Riluzole) as having potential antiviral effects against SARS-CoV-2, the virus responsible for COVID-19.

Using an NMR fragment-based screening approach, Riluzole was identified as a compound that binds to the C-terminal domain (CTD) of the SARS-CoV-2 nucleocapsid (N) protein. nih.gov The N protein is essential for viral assembly and is a key target for drug discovery. The study confirmed that Riluzole binding occurs at the nucleotide-binding site and that the compound displays notable viral inhibition activity. nih.gov This finding opens a new avenue for the potential application of this benzothiazole derivative as an antiviral agent. nih.gov

Antidiabetic Research

While the benzothiazole scaffold is present in some drugs used for diabetic complications, such as the aldose reductase inhibitor Zopolrestat, research on Riluzole (2-amino-6-trifluoromethoxybenzothiazole) has focused on specific complications of diabetes. mdpi.com

One study investigated its effects on diabetic retinopathy, an early hallmark of which is the loss of retinal pericytes. nih.gov In streptozotocin-induced diabetic mice, administration of Riluzole was found to attenuate pericyte loss and the reduction in retinal vessel diameter. nih.gov The mechanism is believed to be linked to its direct inhibitory effect on protein kinase C (PKC), an enzyme whose abnormal activation is involved in the pathology. nih.gov Additionally, as mentioned previously, Riluzole has demonstrated efficacy in treating diabetic neuropathic pain, a common and debilitating complication of diabetes. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Potency and Selectivity

SAR studies are crucial in drug discovery for optimizing lead compounds to enhance their biological potency and selectivity. For derivatives of 5-Trifluoromethoxybenzothiazole, the nature and position of various substituents on the benzothiazole (B30560) core play a pivotal role in determining their pharmacological profile.

Role of Trifluoromethoxy Group and its Positional Isomerism

The position of the trifluoromethoxy group on the benzothiazole ring is a critical determinant of biological activity. For instance, in the case of the neuroprotective agent riluzole (B1680632), which is a 2-amino-6-(trifluoromethoxy)benzothiazole, the trifluoromethoxy group is at the 6-position. mdpi.comnih.gov While specific SAR studies directly comparing the 5- and 6-isomers of trifluoromethoxybenzothiazole are not extensively detailed in the provided results, the anticonvulsant properties of 2-amino-6-trifluoromethoxy benzothiazole highlight the importance of this substituent for its neurological activity. nih.gov Positional isomerism, in general, has been shown to have a significant impact on the biological activity of related heterocyclic compounds, where different isomers can exhibit markedly different potencies. nih.gov

The following table summarizes the biological activities of different positional isomers of trifluoromethoxybenzothiazole derivatives.

CompoundPosition of -OCF3Biological Activity
Riluzole6Neuroprotective, Anticonvulsant mdpi.comnih.gov
2-aryl-3-(6-trifluoromethoxy) benzothiazole derivatives6Antibacterial nih.gov

Influence of Substitutions on the Thiazole (B1198619) Moiety

The thiazole ring of the benzothiazole scaffold is a primary site for chemical modification to modulate biological activity. mdpi.com The introduction of different functional groups at the C2 position, such as amino, thiol, or aryl groups, can lead to compounds with a wide range of potent biological effects. mdpi.com For example, 2-arylbenzothiazoles have shown promise as anticancer agents. mdpi.com

In the context of this compound, substitutions on the thiazole moiety are critical for activity. For instance, the development of thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole has yielded compounds with significant antibacterial activity. nih.gov Specifically, compounds with certain substitutions on the aryl group at the 2-position demonstrated potent activity against various bacterial strains. nih.gov This underscores the importance of the substituent at the C2 position in directing the biological effects of the benzothiazole core.

The table below illustrates the effect of substitutions on the thiazole moiety on the antibacterial activity of trifluoromethoxybenzothiazole derivatives.

Base ScaffoldSubstitution on Thiazole MoietyResulting Biological Activity
6-trifluoromethoxy benzothiazole2-aryl-thiazolidinoneAntibacterial nih.gov

Effects of Modifications on the Benzene (B151609) Ring

Modifications to the benzene ring of the benzothiazole nucleus, in addition to the 5-trifluoromethoxy group, can further refine the pharmacological properties of these compounds. The introduction of other substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Studies on various benzothiazole derivatives have shown that electron-withdrawing groups on the benzene ring can enhance anticancer activity. mdpi.com For example, the presence of a 6-nitro group on the benzothiazole moiety has been shown to improve the antibacterial activity of certain derivatives. nih.gov Similarly, substitutions at the C7 position of the benzothiazole ring with methyl or bromo groups have also been found to enhance antibacterial action. nih.gov These findings suggest that strategic modifications to the benzene ring of this compound could be a viable approach to optimize its biological activity.

The following table provides examples of how benzene ring modifications affect the biological activity of benzothiazole derivatives.

Benzothiazole DerivativeBenzene Ring ModificationImpact on Biological Activity
Antibacterial benzothiazole derivative6-nitro groupEnhanced antibacterial activity nih.gov
Antibacterial benzothiazole derivative7-methyl or 7-bromo groupEnhanced antibacterial action nih.gov
Anticancer 2-arylbenzothiazolesElectron-withdrawing groups at C5 and C6Enhanced anticancer activity mdpi.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemical entities with improved properties while retaining the desired biological activity. nih.govnih.govscispace.com Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the essential spatial arrangement of key functional groups. nih.govscispace.com Bioisosteric replacement, a related concept, focuses on substituting a functional group with another that has similar physical or chemical properties, leading to comparable biological effects. nih.govresearchgate.net

For the this compound core, these strategies can be employed to explore new chemical spaces, improve pharmacokinetic profiles, or circumvent patent limitations. scispace.comresearchgate.net For example, the benzothiazole core itself could be replaced with other heterocyclic systems that mimic its structural and electronic features. Bioisosteric replacements for the trifluoromethoxy group could also be considered to fine-tune the lipophilicity and metabolic stability of the molecule. While specific examples of scaffold hopping directly from the this compound core are not detailed in the provided search results, the general principles of these techniques are widely applied in medicinal chemistry and are relevant to the optimization of this scaffold. nih.govnih.govscispace.com

Rational Design of Multifunctional Ligands

The rational design of multifunctional ligands, or dual-target ligands, is an emerging paradigm in drug discovery that aims to address complex diseases by simultaneously modulating multiple biological targets. nih.govnih.gov The this compound scaffold, with its versatile chemistry and diverse biological activities, serves as a promising starting point for the design of such ligands. mdpi.com

For instance, by combining the this compound core with other pharmacophores, it may be possible to create hybrid molecules with synergistic or additive effects. A study on arylpiperazinylalkyl 2-benzothiazolones demonstrated the potential for developing dual ligands for serotonin (B10506) 5-HT1A and 5-HT7 receptors. nih.gov Although this study did not specifically use a trifluoromethoxy-substituted benzothiazole, it highlights the potential of the benzothiazole scaffold in the design of multifunctional agents. The rational design process for such ligands often involves molecular modeling and SAR studies to optimize the affinity for each target. nih.govnih.gov

Development of Novel Pharmacophores Based on the this compound Core

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. The this compound core can serve as a foundational element for the development of novel pharmacophores targeting a variety of enzymes and receptors.

For example, the design of 2-anilinopyridinyl-benzothiazole Schiff bases as antimitotic agents was guided by molecular modeling to create compounds that fit the colchicine (B1669291) binding site of tubulin. nih.gov While this study did not explicitly feature the 5-trifluoromethoxy substituent, it illustrates the principle of using the benzothiazole scaffold to develop new pharmacophores. The trifluoromethoxy group in the 5-position would add a significant lipophilic and electron-withdrawing component to such a pharmacophore, potentially influencing its binding affinity and selectivity. The development of new pharmacophores based on this core would involve synthesizing and testing a library of derivatives to establish a clear understanding of the SAR for the desired biological target. mdpi.com

Advanced Research Directions and Future Perspectives

Exploration of New Synthetic Pathways for Enhanced Accessibility

The broader application of 5-trifluoromethoxybenzothiazole and its derivatives is fundamentally dependent on the development of efficient and scalable synthetic methodologies. While classical methods for benzothiazole (B30560) synthesis, such as the condensation of 2-aminothiophenols with various reagents, provide a basic framework, future research will focus on novel strategies that offer improved yields, greater functional group tolerance, and more environmentally benign conditions.

Recent advancements in synthetic organic chemistry have showcased innovative approaches for the synthesis of fluorinated and trifluoromethylated heterocycles. For instance, a novel additive-free, visible-light-induced photochemical method has been developed for the trifluoromethylation and heteroarylation of enamides using trifluoromethyl heteroaryl sulfones. researchgate.netnih.gov This strategy, which relies on the formation of an electron-donor-acceptor (EDA) complex, allows for the simultaneous introduction of a trifluoromethyl group and a heteroaryl moiety across a double bond under mild, catalyst-free conditions. researchgate.netnih.gov The adaptation of such cutting-edge photochemical methods to the synthesis of this compound could provide a more direct and sustainable route to this scaffold.

Future synthetic explorations should also focus on:

Late-stage functionalization: Developing methods to introduce the trifluoromethoxy group or other functionalities at a late stage in the synthesis would enable the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Flow chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalability. researchgate.net

Biocatalysis: Employing enzymes for key synthetic steps could lead to highly selective and environmentally friendly processes.

The optimization of reaction conditions will be crucial for the successful implementation of these new pathways. A systematic approach, potentially guided by Design of Experiments (DoE), will be necessary to identify the optimal parameters for each synthetic transformation. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The vast chemical space surrounding the this compound scaffold presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the discovery and optimization of novel derivatives with desired biological activities.

ML models can be trained on existing datasets of benzothiazole derivatives to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). mdpi.com This predictive power can be harnessed in several ways:

Virtual Screening: ML models can rapidly screen large virtual libraries of this compound analogs to identify promising candidates for synthesis and biological evaluation, thereby reducing the time and cost associated with experimental screening.

De Novo Design: Generative ML models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel chemotypes with improved efficacy and safety profiles.

Reaction Optimization: ML algorithms, particularly Bayesian optimization, have shown promise in optimizing reaction conditions to improve yields and selectivities, which would be highly beneficial for the synthesis of this compound and its derivatives.

The successful application of AI and ML in this context will depend on the availability of high-quality, curated datasets. Collaborative efforts to build and share such datasets will be essential for advancing the field.

High-Throughput Screening Methodologies for Novel Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets. yu.edu To unlock the full therapeutic potential of this compound, the development and application of robust HTS assays are paramount.

The process typically involves several key steps:

Target Identification and Validation: Identifying a biologically relevant target that may be modulated by this compound or its derivatives.

Assay Development: Designing a sensitive and reliable assay to measure the activity of the compounds against the chosen target. This could be a biochemical assay using a purified enzyme or a cell-based assay.

Screening: Testing a library of this compound analogs in the developed assay.

Hit Confirmation and Validation: Confirming the activity of the initial "hits" and eliminating false positives.

HTS can be employed to explore a wide range of potential applications for this compound derivatives, including their use as:

Enzyme inhibitors nih.gov

Receptor agonists or antagonists

Antimicrobial agents nih.gov

Anticancer agents

The miniaturization of assays into 384- or 1536-well formats is a common strategy in HTS to increase throughput and reduce reagent consumption.

Table 1: Key Considerations for High-Throughput Screening of a this compound Library

ParameterDescription
Library Design A diverse library of this compound analogs with variations at different positions of the benzothiazole ring system should be synthesized.
Assay Format Both biochemical and cell-based assays should be considered to provide a comprehensive understanding of the compounds' activity.
Detection Method The choice of detection method (e.g., fluorescence, luminescence, absorbance) will depend on the specific assay and should be optimized for sensitivity and robustness.
Data Analysis Robust data analysis pipelines are required to handle the large datasets generated by HTS and to identify statistically significant hits.

Development of this compound as a Research Tool and Chemical Probe

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable research tools and chemical probes to investigate biological processes. The unique properties of the trifluoromethoxy group, such as its lipophilicity and metabolic stability, can be advantageous in this context.

A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a complex biological system. To be effective, a chemical probe should be potent, selective, and have well-characterized mechanism of action. The development of a this compound-based chemical probe would involve:

Target Identification: Identifying a specific biological target with which a this compound derivative interacts with high affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to optimize its potency and selectivity.

Mechanism of Action Studies: Elucidating how the probe interacts with its target and modulates its function.

Furthermore, the incorporation of a positron-emitting isotope, such as fluorine-18, into the this compound scaffold could enable its use as a positron emission tomography (PET) ligand for in vivo imaging of its target. This would be particularly valuable for studying the distribution and function of the target in living organisms, including in the context of disease. Benzothiazole derivatives have already shown promise as PET imaging agents, for example, in the diagnosis of Alzheimer's disease.

Collaborative Research Opportunities in Chemical Biology

The multifaceted nature of research on this compound necessitates a collaborative approach, bringing together experts from various disciplines. Chemical biology, which lies at the interface of chemistry and biology, provides an ideal framework for such collaborations.

Opportunities for collaborative research include:

Academia-Industry Partnerships: Academic labs can focus on fundamental research, such as developing novel synthetic methods and elucidating mechanisms of action, while industry partners can contribute their expertise in drug development, including HTS and clinical trials.

Interdisciplinary Teams: Teams comprising synthetic chemists, computational chemists, biochemists, pharmacologists, and clinicians are needed to tackle the complex challenges associated with developing a new therapeutic agent.

Open Science Initiatives: Sharing data and research tools through open science platforms can accelerate progress and avoid duplication of effort.

The study of fluorinated heterocycles is a rapidly evolving field, and collaborative efforts will be crucial for fully realizing the potential of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-trifluoromethoxybenzothiazole derivatives in laboratory settings?

  • Methodological Answer : When handling this compound derivatives, use local exhaust ventilation and avoid contact with strong oxidizing agents. Personal protective equipment (PPE) should include chemical-resistant gloves (e.g., JIS T 8116), dust masks (JIS T8151), and protective eyewear. Store the compound in tightly sealed glass containers protected from light at room temperature. Post-handling hygiene practices, such as washing hands and gargling, are critical to minimize exposure risks .

Q. How can researchers optimize the synthesis of this compound derivatives under varying reaction conditions?

  • Methodological Answer : Synthesis optimization often involves solvent selection (e.g., DMF under nitrogen for imidazole derivatives) and catalysts (e.g., sodium metabisulfite for benzimidazole formation). For example, heating at 120°C with appropriate aldehydes in dry DMF yields substituted benzothiazoles. Reaction progress should be monitored via TLC, and purity validated using elemental analysis (C, H, N) and spectroscopic techniques (IR, NMR) .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and aromatic ring integration.
  • IR Spectroscopy : To identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹).
  • Melting Point Analysis : To assess purity (e.g., deviations >2°C indicate impurities).
  • HPLC/MS : For high-purity quantification (>95% as per GLPBIO standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound analogs?

  • Methodological Answer : Contradictions in NMR or IR data often arise from regioisomeric impurities or solvent artifacts. Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity. For ambiguous cases, computational modeling (DFT for NMR chemical shift prediction) or X-ray crystallography can validate structures. Cross-referencing with databases like PubChem or DSSTox ensures alignment with known analogs .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound-based bioactive compounds?

  • Methodological Answer : SAR studies require systematic substitution at key positions (e.g., 2-amino or 6-trifluoromethoxy groups). For example:

  • Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability.
  • Benzylidene substituents (e.g., 2-chloro-6-fluoro) improve antimicrobial activity.
    Use in vitro assays (e.g., enzyme inhibition) and molecular docking (e.g., AutoDock Vina) to correlate structural features with biological activity .

Q. How can computational methods enhance the design of this compound derivatives for targeted drug discovery?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to study binding kinetics with biological targets (e.g., kinases or GPCRs). QSAR models trained on datasets of thiazole-triazole hybrids predict pharmacokinetic properties (e.g., logP, solubility). Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity and stability .

Q. What are the best practices for scaling up laboratory-scale syntheses of this compound derivatives without compromising yield?

  • Methodological Answer : Optimize parameters such as:

  • Solvent Volume : Reduce by 50–70% for concentrated reactions.
  • Catalyst Loading : Use immobilized catalysts (e.g., silica-supported Pd) for recyclability.
  • Temperature Control : Gradual heating (e.g., 5°C/min) prevents exothermic side reactions.
    Pilot-scale trials under Good Laboratory Practices (GLP) ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.